molecular formula C9H12O4 B1341257 Ethyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 21080-80-8

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No.: B1341257
CAS No.: 21080-80-8
M. Wt: 184.19 g/mol
InChI Key: MHKXVJFDESXWFH-UHFFFAOYSA-N
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Description

Ethyl 4-cyclopropyl-2,4-dioxobutanoate is an organic compound with the molecular formula C9H12O4 It is a derivative of butanoic acid, featuring a cyclopropyl group and two oxo groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-cyclopropyl-2,4-dioxobutanoate can be synthesized through the esterification of 4-cyclopropyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
Ethyl 4-cyclopropyl-2,4-dioxobutanoate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique cyclopropyl group allows for distinct reactivity patterns that can be exploited in synthetic pathways.

Synthetic Routes
The compound can be synthesized through various methods, including:

  • Esterification : Reacting 4-cyclopropyl-2,4-dioxobutanoic acid with ethanol in the presence of a strong acid catalyst.
  • Continuous Flow Synthesis : Utilizing advanced techniques for optimized yield and efficiency in industrial settings .

Biological Research

Enzyme-Substrate Interactions
In biological studies, this compound is utilized to investigate enzyme-substrate interactions. Its structural characteristics allow researchers to study metabolic pathways and enzyme kinetics effectively.

Case Study: Metabolic Pathways
A study demonstrated the compound's role as a substrate for specific enzymes involved in metabolic processes, providing insights into its potential therapeutic applications .

Medicinal Chemistry

Potential Drug Development
Research indicates that this compound may have applications in drug design due to its ability to interact with biological targets. Its derivatives have shown promise in developing new pharmaceuticals.

Case Study: Anticancer Activity
In a recent investigation, derivatives of this compound exhibited significant anticancer properties. The study highlighted the compound's ability to inhibit tumor growth in vitro and in vivo models .

Material Science

Specialty Chemicals Production
this compound is employed in producing specialty chemicals and materials due to its unique properties. It is used in formulating polymers and other materials that require specific chemical characteristics.

Application AreaDescription
Chemical SynthesisIntermediate for complex organic compounds
Biological ResearchInvestigating enzyme-substrate interactions
Medicinal ChemistryPotential drug development with anticancer properties
Material ScienceProduction of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of ethyl 4-cyclopropyl-2,4-dioxobutanoate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group and oxo functionalities play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-phenyl-2,4-dioxobutanoate
  • Ethyl 4-methyl-2,4-dioxobutanoate
  • Ethyl 4-ethyl-2,4-dioxobutanoate

Comparison: Ethyl 4-cyclopropyl-2,4-dioxobutanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 4-cyclopropyl-2,4-dioxobutanoate (CAS Number: 21080-80-8) is an organic compound characterized by its unique cyclopropyl group and diketone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with protein-ligand systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂O₄
  • Structural Features :
    • Cyclopropyl group at the 4-position
    • Two carbonyl (oxo) groups at the 2 and 4 positions
  • Unique Characteristics : The presence of the cyclopropyl group imparts distinct steric and electronic properties that influence the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Key aspects include:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. This mechanism is crucial for therapeutic applications targeting metabolic pathways.
  • Receptor Modulation : this compound may function as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways.

Case Studies

  • Enzyme Interaction Studies :
    • Research has demonstrated that this compound exhibits significant inhibitory activity against specific enzymes involved in metabolic processes. For instance, studies indicate that it can inhibit enzymes related to inflammation and cancer progression .
  • Protein-Ligand Binding Affinity :
    • Investigations into the binding affinity of this compound to various protein targets have shown promising results. The unique structural features enhance its potential as a lead compound in drug development .
  • Comparative Analysis with Analogous Compounds :
    • A comparative study with similar compounds such as ethyl 4-methyl-2,4-dioxobutanoate and ethyl 4-phenyl-2,4-dioxobutanoate highlights the enhanced reactivity and selectivity of this compound due to its cyclopropyl group. This structural advantage may lead to improved therapeutic profiles in drug design.

Biological Activity Summary Table

Aspect Details
Chemical Structure C₉H₁₂O₄; Cyclopropyl and diketone functionalities
Mechanism of Action Enzyme inhibition; receptor modulation
Key Enzymes Targeted Enzymes involved in inflammation and cancer
Binding Affinity Enhanced by cyclopropyl group; significant interactions with protein targets
Comparative Compounds Ethyl 4-methyl-2,4-dioxobutanoate; Ethyl 4-phenyl-2,4-dioxobutanoate

Properties

IUPAC Name

ethyl 4-cyclopropyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)5-7(10)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKXVJFDESXWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588367
Record name Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21080-80-8
Record name Ethyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium metal (2.411 g, 105 mmol) was dissolved in ethanol (50 mL). The solution was heated to reflux followed by addition of a mixture of 1-cyclopropylethanone (8.4 g, 100 mmol) and diethyl oxalate (14.59 g, 100 mmol) dropwise over 30 minutes. The reaction mixture was heated at reflux for an additional 2 h, and then allowed to cool to room temperature over a 2 d period. The contents were diluted with water (200 mL) and acidified by dropwise addition of 6N HCl. The contents were extracted with EtOAc (3×75 mL), washed with water, brine, dried over MgSO4, filtered, and concentrated in vacuo. The final product was collected as 14.3 g (74%). LCMS E-S (M+H)=184.8 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.03 (d, J=7.83 Hz, 2H) 1.13-1.19 (m, 2H) 1.31 (t, J=7.07 Hz, 3H) 1.81-1.90 (m, 1H) 4.29 (q, J=7.16 Hz, 2H) 6.43 (s, 1H).
Quantity
2.411 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
14.59 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.